molecular formula C22H25N3O3 B10989317 N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10989317
M. Wt: 379.5 g/mol
InChI Key: RUCSRKCIVYWBKA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-phenyl group at position 1, an isopropyl substituent at position 3, and a 3,4-dimethoxybenzyl carboxamide moiety at position 3. The 3,4-dimethoxybenzyl group introduces electron-rich aromaticity, which may enhance binding affinity to biological targets, while the isopropyl group contributes to hydrophobic interactions .

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C22H25N3O3/c1-15(2)18-13-19(25(24-18)17-8-6-5-7-9-17)22(26)23-14-16-10-11-20(27-3)21(12-16)28-4/h5-13,15H,14H2,1-4H3,(H,23,26)

InChI Key

RUCSRKCIVYWBKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Diketones

The pyrazole ring is typically constructed via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, ethyl 3-oxo-2-phenylpent-4-enoate reacts with hydrazine hydrate under reflux in ethanol to yield 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester. Microwave-assisted cyclization (100–120°C, 30 min) improves yields to 85–90% compared to conventional heating (60–70% yield over 6 hours).

Functionalization at Position 3

The propan-2-yl group is introduced via alkylation or nucleophilic substitution. In US3875182A , 3-methylpyrazole-5-carboxylic acid is treated with isopropyl bromide in dimethylformamide (DMF) using potassium carbonate as a base (60°C, 12 hours), achieving 78% substitution efficiency.

Carboxamide Coupling Methods

Acyl Chloride Intermediate Route

The carboxylic acid derivative is converted to an acyl chloride using thionyl chloride (SOCl₂) under reflux (2 hours), followed by reaction with 3,4-dimethoxybenzylamine in chloroform at 0–5°C. This method yields 70–75% product purity, requiring subsequent recrystallization from ethanol.

Table 1: Reaction Conditions for Acyl Chloride Route

StepReagents/ConditionsYield (%)
Acyl chloride formationSOCl₂, reflux, 2 hours95
Amide coupling3,4-Dimethoxybenzylamine, CHCl₃, 0–5°C75
PurificationRecrystallization (ethanol)90

Carbodiimide-Mediated Coupling

A contemporary approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The pyrazole-5-carboxylic acid (1 equiv) reacts with EDCl (1.2 equiv) and HOBt (1.1 equiv) for 1 hour, followed by addition of 3,4-dimethoxybenzylamine (1.5 equiv). Stirring at 25°C for 12 hours affords the carboxamide in 82% yield.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (DMF, DCM) enhance reaction rates for nucleophilic substitutions and couplings. Ethanol is preferred for cyclocondensation due to its ability to stabilize intermediates.

Temperature and Catalysis

  • Microwave-assisted synthesis reduces cyclization time from 6 hours to 30 minutes with a 15% yield increase.

  • Lewis acids (e.g., ZnCl₂) catalyze the formation of the pyrazole ring, lowering activation energy by 20–25%.

Table 2: Impact of Catalysts on Pyrazole Ring Formation

CatalystTemperature (°C)Time (hours)Yield (%)
None80660
ZnCl₂80478
FeCl₃803.572

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7) to isolate the carboxamide derivative. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, 6H, J = 6.8 Hz, isopropyl-CH₃), 3.85 (s, 6H, OCH₃), 4.45 (s, 2H, NCH₂), 6.75–7.45 (m, aromatic protons).

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (N-H bend).

Scalability and Industrial Feasibility

Kilogram-Scale Production

A pilot-scale synthesis (1 kg batch) using the acyl chloride route achieved 68% overall yield, with DCM replaced by toluene to reduce environmental impact.

Cost Analysis

ComponentCost per kg (USD)
3,4-Dimethoxybenzylamine1,200
EDCl/HOBt950
Solvent recovery-300
Total 1,850

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit anti-inflammatory properties. For instance, a study demonstrated that related pyrazole compounds showed substantial anti-inflammatory effects in carrageenan-induced rat paw edema models. Compounds derived from the pyrazole scaffold have been compared to standard drugs like diclofenac sodium, showcasing promising results in reducing inflammation .

Antimicrobial Properties
N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has been investigated for its antimicrobial activity. A series of synthesized pyrazole derivatives were tested against various bacterial strains such as E. coli and Staphylococcus aureus, with some derivatives demonstrating potent activity comparable to established antibiotics .

Anticonvulsant and Antidepressant Effects
The compound's potential in neuropharmacology has been explored, particularly for anticonvulsant and antidepressant activities. In one study, synthesized pyrazole derivatives were assessed for their neuroprotective effects and anticonvulsant properties using established protocols, revealing significant efficacy compared to traditional treatments .

Agricultural Applications

Pesticidal Properties
Pyrazole compounds have been recognized for their role in agrochemicals. Research indicates that certain pyrazole derivatives can act as effective pesticides due to their ability to inhibit specific biological pathways in pests. This application is crucial for developing environmentally friendly pest control methods .

Material Science Applications

Polymeric Materials
The unique chemical structure of this compound allows it to be incorporated into polymeric materials. Its properties can enhance the mechanical strength and thermal stability of polymers, making it valuable in the production of advanced materials for industrial applications.

Case Studies

  • Anti-inflammatory Efficacy Study : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using the carrageenan-induced edema model. Compounds exhibited varying degrees of efficacy compared to diclofenac sodium, with some achieving over 75% inhibition of edema at specific dosages .
  • Antimicrobial Activity Evaluation : In a comparative study against common bacterial strains, several synthesized pyrazoles demonstrated notable antimicrobial properties. The presence of specific functional groups was found to enhance activity against E. coli and Staphylococcus aureus, indicating the importance of molecular structure in determining efficacy .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Carboxamides

Pyrazole carboxamides are a structurally diverse class of compounds with variations in substituents influencing their physicochemical properties and bioactivity. Below is a detailed comparison with structurally related analogs:

Table 1: Key Structural Features and Properties

Compound Name R1 (Position 1) R3 (Position 3) Carboxamide Substituent (Position 5) Molecular Weight Key Data (Melting Point, Yield)
Target Compound Phenyl Isopropyl 3,4-Dimethoxybenzyl ~407.45 g/mol* Not reported in evidence
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Phenyl Methyl 4-Cyano-1-phenylpyrazol-5-yl 403.1 g/mol mp: 133–135 °C; Yield: 68%
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) 4-Chlorophenyl Methyl 4-Cyano-1-phenylpyrazol-5-yl 437.1 g/mol mp: 171–172 °C; Yield: 68%
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide Phenyl H 3,4-Dimethoxyphenylethylideneamino ~406.43 g/mol Not reported
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide (5g) 4-Methylsulfonylphenyl H 3,5-Di-tert-butyl-4-hydroxyphenyl 603.24 g/mol Not reported

*Calculated based on molecular formula.

Key Observations

Substituent Effects on Bioactivity: The target compound’s 3,4-dimethoxybenzyl group contrasts with 3a and 3b’s cyano-phenylpyrazole moieties. The methoxy groups enhance electron-donating capacity and solubility compared to halogenated (e.g., chloro in 3b) or cyano substituents, which are electron-withdrawing . Compound 5g features a bulky 3,5-di-tert-butyl-4-hydroxyphenyl group, likely improving antioxidant activity but reducing metabolic stability compared to the target’s smaller isopropyl and dimethoxybenzyl groups.

Synthetic Methodology: The target compound shares synthetic parallels with 3a–3p and 5a–c , where carboxamide bonds are formed via EDCI/HOBt-mediated coupling. However, the use of 3,4-dimethoxybenzylamine as a nucleophile would differentiate its synthesis from derivatives like 3a–3p, which employ cyano-substituted pyrazoles.

Physicochemical Properties: The target compound’s isopropyl group increases hydrophobicity (logP ~3.5 estimated) compared to 3a’s methyl group (logP ~2.8). This may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in various fields of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C22H25N3O3
Molecular Weight 379.5 g/mol
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide
InChI Key RUCSRKCIVYWBKA-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NN(C(=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors, thereby influencing various signaling pathways. The precise molecular targets are still under investigation, but initial studies suggest potential interactions with:

  • Enzymatic pathways : The compound may inhibit or activate specific enzymes involved in metabolic processes.
  • Receptor binding : It may act as a ligand for certain receptors, influencing physiological responses.

Antimicrobial and Antiparasitic Properties

Recent studies have highlighted the antimicrobial and antiparasitic activities of pyrazole derivatives, including this compound. For instance, a study demonstrated that modifications in the pyrazole structure could enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The findings indicated varying degrees of activity against different microbial strains, which were assessed using standard antimicrobial susceptibility tests .

Antitumor Activity

Another significant area of research involves the antitumor properties of this compound. Preliminary evaluations have shown that it exhibits cytotoxic effects against various cancer cell lines. For example, one study reported that derivatives similar to this compound demonstrated significant inhibition of cell proliferation in lung and liver cancer models .

Case Studies and Research Findings

  • Antimicrobial Screening :
    • A series of pyrazole derivatives were synthesized and tested for their antimicrobial activity.
    • Results indicated that certain modifications led to enhanced potency against specific bacterial strains (EC50 values ranging from 0.010 μM to 0.577 μM) .
  • Antitumor Evaluation :
    • In vitro studies showed that the compound exhibited promising cytotoxicity against lung cancer cell lines.
    • The mechanism was linked to the induction of apoptosis in cancer cells, suggesting a potential pathway for therapeutic intervention .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameActivity TypeEC50 (μM)
N-(3,4-dimethoxybenzyl)-1-phenyl...Antimicrobial0.010 - 0.577
N-(pyridin-2-yl)amidesAntiparasitic0.025 - 0.177
3-bromoimidazo[1,2-a]pyridinesAntitumor0.064 - 0.115

Q & A

Basic Research Questions

Q. What are the recommended synthesis strategies for N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, a pyrazole-carboxamide core is formed via coupling of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid with 3,4-dimethoxybenzylamine. Key steps include:

  • Use of polar aprotic solvents (e.g., dimethylformamide, DMF) to enhance reactivity .
  • Activation of the carboxylic acid group using coupling agents like EDCI/HOBt .
  • Temperature control (room temperature to 60°C) to minimize side reactions .
  • Purification via column chromatography (e.g., hexane/ethyl acetate gradients) to isolate stereoisomers .
    • Critical Factors : Excess benzylamine (1.1–1.2 eq) improves coupling efficiency, while K₂CO₃ as a base optimizes deprotonation .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Analyze ¹H and ¹³C NMR for characteristic peaks:
  • Dimethoxybenzyl protons (δ 3.8–4.0 ppm for OCH₃) .
  • Pyrazole protons (δ 6.5–7.5 ppm for aromatic protons) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and confirm molecular weight (e.g., [M+H⁺] = 437.2 g/mol) .
  • X-ray Crystallography : Resolve stereoisomerism (if applicable) by co-crystallizing with chiral auxiliaries .

Q. What are the key structural features influencing its pharmacological activity?

  • Methodological Answer :

  • Pyrazole Core : Essential for binding to target proteins (e.g., cannabinoid receptors) via π-π stacking .
  • 3,4-Dimethoxybenzyl Group : Enhances lipophilicity and blood-brain barrier penetration .
  • Propan-2-yl Substituent : Steric effects modulate selectivity against off-target enzymes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary solvent (DMF vs. THF), temperature (25–70°C), and catalyst (e.g., DMAP) to identify optimal parameters .
  • Continuous Flow Reactors : Improve mixing and heat transfer for scalability .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., SR141716 for cannabinoid receptors) .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .
  • Structural Analog Comparison : Test derivatives (e.g., fluorine-substituted analogs) to isolate pharmacophore contributions .

Q. How can computational modeling predict this compound’s interaction with novel targets (e.g., kinases)?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding poses against kinase ATP-binding pockets .
  • MD Simulations : Run 100-ns trajectories to assess stability of predicted complexes (e.g., RMSD < 2.0 Å) .
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities for lead optimization .

Q. What advanced analytical techniques validate reaction intermediates with low stability?

  • Methodological Answer :

  • Cryogenic NMR : Capture transient intermediates at −80°C in CD₃OD .
  • HRMS-ESI : Identify unstable species (e.g., acyl azides) with ppm-level mass accuracy .
  • Stop-Flow LC : Quench reactions at millisecond intervals to isolate intermediates .

Q. How do substituents on the pyrazole ring affect selectivity in enzyme inhibition assays?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with varied substituents (e.g., methyl, chloro) and test against panels of CYP450 isoforms .
  • Crystallographic Analysis : Resolve co-crystal structures with target enzymes (e.g., COX-2) to map steric clashes/hydrogen bonds .
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .

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